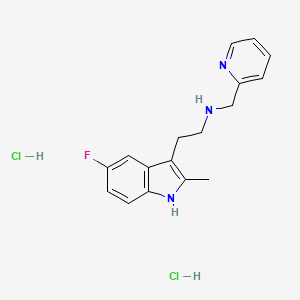
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C17H20Cl2FN3 and its molecular weight is 356.27. The purity is usually 95%.
BenchChem offers high-quality 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluoroionophores for Metal Cation Detection Research by Hong et al. (2012) has developed fluoroionophores from diamine-salicylaldehyde derivatives that exhibit diverse spectral properties when interacting with metal cations. These fluoroionophores, such as compounds I and II in the study, demonstrate specific chelation capabilities for Zn+2 in various solutions. This indicates the potential use of similar compounds in cellular metal staining and recognition, employing both general fluorescence and ratio fluorescence methods (Hong et al., 2012).
Copper(II) Complexes for DNA Interaction Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands showing strong DNA binding affinity, indicating minor structural changes in DNA upon binding. These complexes demonstrate potential for use in DNA cleavage studies and have shown cytotoxicity against various cancer cell lines, suggesting their applicability in cancer research and therapy (Kumar et al., 2012).
Antiallergic Compound Development Menciu et al. (1999) explored the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as potential antiallergic compounds. Their research led to the discovery of compounds significantly more potent than existing treatments, highlighting the therapeutic applications of such chemical structures in allergy management (Menciu et al., 1999).
特性
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3.2ClH/c1-12-15(16-10-13(18)5-6-17(16)21-12)7-9-19-11-14-4-2-3-8-20-14;;/h2-6,8,10,19,21H,7,9,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJRRHUOHHYUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2770491.png)
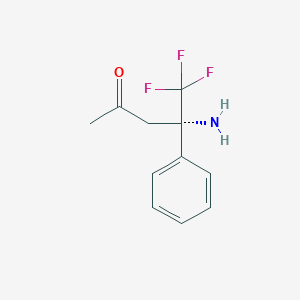
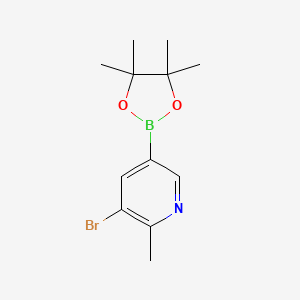
![3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2770496.png)
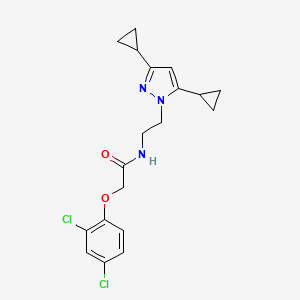
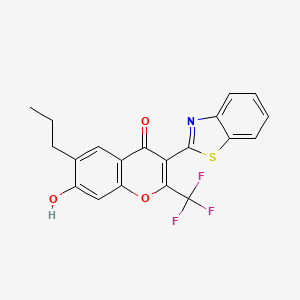
![6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2770500.png)
![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)
![3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2770503.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2770504.png)
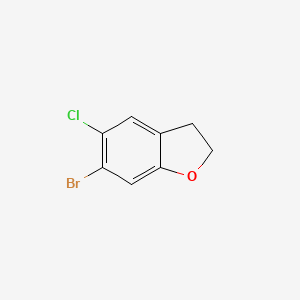
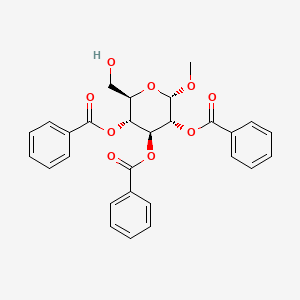
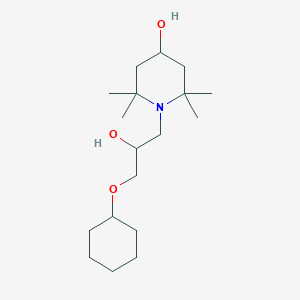
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2770514.png)